molecular formula C12H12Cl2 B2954133 1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane CAS No. 2287286-85-3

1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane

Cat. No.: B2954133
CAS No.: 2287286-85-3
M. Wt: 227.13
InChI Key: XBHIDVDRWLCZSO-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family These compounds are known for their unique three-dimensional structure, which imparts distinct chemical and physical properties

Preparation Methods

The synthesis of 1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate.

    Chloromethylation: The [1.1.1]propellane undergoes a chloromethylation reaction to introduce the chloromethyl group.

Industrial production methods often utilize continuous flow processes to generate [1.1.1]propellane on demand, which can then be derivatized into various bicyclo[1.1.1]pentane species .

Chemical Reactions Analysis

1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane undergoes several types of chemical reactions:

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane involves its interaction with molecular targets through its chloromethyl and chlorophenyl groups. These interactions can lead to the modulation of biological pathways, depending on the specific application. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance the binding affinity and selectivity of the compound for its targets .

Comparison with Similar Compounds

1-(Chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:

    1-(Hydroxymethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane: This compound has a hydroxymethyl group instead of a chloromethyl group, which can alter its reactivity and applications.

    1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane: The presence of a fluorophenyl group instead of a chlorophenyl group can impact the compound’s chemical and biological properties.

Properties

IUPAC Name

1-(chloromethyl)-3-(4-chlorophenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2/c13-8-11-5-12(6-11,7-11)9-1-3-10(14)4-2-9/h1-4H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHIDVDRWLCZSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C3=CC=C(C=C3)Cl)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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